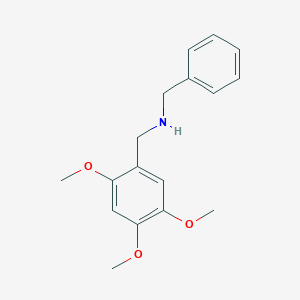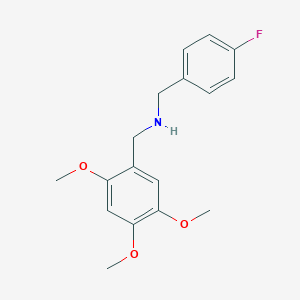![molecular formula C11H14ClN5 B503735 N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-33-5](/img/structure/B503735.png)
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-propyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its tetrazole moiety, which is known for its bioactivity.
Agrochemicals: The compound can be utilized in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chlorobenzyl)-L-prolinamide
- N-(3-chlorobenzyl)-L-phenylalanine
Uniqueness
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
876897-33-5 |
|---|---|
Molekularformel |
C11H14ClN5 |
Molekulargewicht |
251.71g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H14ClN5/c1-2-6-17-11(14-15-16-17)13-8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
PQWXBEVJLODOAS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
Löslichkeit |
29.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine](/img/structure/B503652.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B503655.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503659.png)
![2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B503661.png)
![N-[(2,3,4-trimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B503662.png)
![N-[(4-phenylphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B503663.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine](/img/structure/B503667.png)
![2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B503668.png)
![2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol](/img/structure/B503669.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503670.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(4-fluorobenzyl)amine](/img/structure/B503675.png)
![N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR](/img/structure/B503676.png)
